1-(2-Naphthyl)cyclopentanecarbonitrile
Description
Contextualization within Nitrile Chemistry Research
The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties and reactivity. The carbon atom of the nitrile group is electrophilic, making it a target for nucleophilic attack. This allows nitriles to be converted into a variety of other functional groups, including carboxylic acids, amides, and primary amines. The linear geometry of the nitrile group also influences molecular conformation.
The presence of the nitrile group in 1-(2-Naphthyl)cyclopentanecarbonitrile makes it a precursor to other important compounds. For instance, alkaline hydrolysis of 1-arylcyclopentane-1-carbonitriles is a known method to synthesize 1-arylcyclopentane-1-carboxylic acids. researchgate.net This conversion is a valuable transformation in organic synthesis, as carboxylic acids are key intermediates in the production of a wide range of organic molecules.
Significance of Cyclopentane (B165970) Frameworks in Organic Synthesis
The cyclopentane ring is a five-membered saturated carbocycle that is a common feature in many biologically active natural products and synthetic molecules. Its non-planar "envelope" conformation helps to alleviate the bond strain that is more pronounced in smaller rings like cyclopropane (B1198618) and cyclobutane. This structural feature provides a rigid and predictable three-dimensional scaffold, which is an important consideration in the design of molecules intended to interact with biological targets.
The incorporation of a cyclopentane ring can influence a molecule's physical and chemical properties, such as its solubility and reactivity. In the context of this compound, the cyclopentane ring provides a stable and well-defined linkage between the bulky naphthalene (B1677914) group and the reactive nitrile functionality.
Role of Naphthalene Moiety in Advanced Organic Molecules
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. Its extended π-electron system imparts unique photophysical properties to its derivatives, including fluorescence. Naphthalene and its derivatives are widely used as building blocks in the synthesis of dyes, pigments, and polymers.
In medicinal chemistry, the naphthalene moiety is considered a "privileged scaffold" because it is found in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netdntb.gov.ua The lipophilic nature of the naphthalene ring can enhance the ability of a molecule to cross cell membranes. The introduction of a naphthalene group into a molecule can also lead to π-π stacking interactions with biological targets such as DNA or proteins. For example, some naphthalene derivatives have been studied for their ability to bind to DNA. nih.gov The photophysical properties of naphthalene are also utilized in the development of fluorescent probes for biological imaging. The absorption and fluorescence maxima of naphthalene derivatives are sensitive to substitution on the aromatic ring. mdpi.comresearchgate.net
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is scarce in the literature, the expected properties can be inferred from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₁₅N | 221.30 |
| 1-Naphthalenecarbonitrile | C₁₁H₇N | 153.18 |
| Cyclopentanecarbonitrile (B127170) | C₆H₉N | 95.14 |
Note: The data for this compound is calculated based on its molecular formula.
Table 2: Spectroscopic Data for Related Moieties
| Spectroscopic Technique | Moiety | Characteristic Signals |
| Infrared (IR) Spectroscopy | Nitrile (-C≡N) | Strong absorption around 2220-2260 cm⁻¹ |
| Aromatic C-H | Stretching vibrations > 3000 cm⁻¹, bending vibrations 690-900 cm⁻¹ | |
| ¹H NMR Spectroscopy | Naphthalene | Signals typically in the range of δ 7.4-8.2 ppm |
| Cyclopentane | Aliphatic signals typically in the range of δ 1.5-2.5 ppm | |
| ¹³C NMR Spectroscopy | Nitrile (-C≡N) | Signal typically in the range of δ 115-125 ppm |
| Naphthalene | Aromatic signals typically in the range of δ 125-135 ppm |
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. airitilibrary.comlkouniv.ac.inamazonaws.com This process helps to identify potential synthetic pathways.
The most logical initial disconnection targets one of the functional groups. deanfrancispress.com In the case of this compound, the carbon-cyanide (C-CN) bond is a prime candidate for disconnection. This bond cleavage simplifies the structure significantly by removing the nitrile functional group.
This disconnection (Figure 1) points to a synthetic precursor, a 1-(2-naphthyl)cyclopentyl electrophile (synthon A⁺), which could be attacked by a cyanide nucleophile (synthon B⁻). The real-world chemical equivalent for the cyanide nucleophile is typically an inorganic salt like sodium cyanide (NaCN) or potassium cyanide (KCN), or the less toxic zinc cyanide (Zn(CN)₂). The electrophilic precursor could be a tertiary alcohol, which can be activated under acidic conditions, or a tertiary halide (e.g., 1-bromo-1-(2-naphthyl)cyclopentane). The forward synthesis would involve a nucleophilic substitution reaction (Sₙ1 type) where the cyanide ion displaces a leaving group from the quaternary carbon.
Another key retrosynthetic challenge is the formation of the five-membered carbocyclic ring. baranlab.org Assuming the 2-naphthyl group is already attached to the precursor, the cyclopentane ring can be disconnected. A common strategy for forming five-membered rings is through intramolecular cyclization.
A 1,5-dicarbonyl disconnection is a powerful approach. By disconnecting two C-C bonds within the ring, we can envisage a linear precursor such as a 1,5-dicarbonyl compound. The forward reaction, an intramolecular aldol (B89426) condensation, would form a cyclopentenone ring, which would then require reduction of the double bond and conversion of the ketone to the target nitrile group.
Alternatively, a Dieckmann condensation approach could be employed. This involves the intramolecular cyclization of a diester to form a β-keto ester. For the target molecule, this would involve a precursor like a diethyl 2-(2-naphthyl)-2-(3-cyanopropyl)malonate, which upon cyclization, decarboxylation, and further functional group manipulation would yield the desired product.
The final major disconnection involves cleaving the bond between the cyclopentane ring and the naphthyl moiety. This disconnection can be approached in two ways, depending on which fragment acts as the nucleophile.
Naphthyl Nucleophile: This strategy considers the 2-naphthyl group as a nucleophile, which would attack an electrophilic cyclopentane derivative. A classic forward reaction corresponding to this would be a Friedel-Crafts alkylation. Here, a cyclopentene (B43876) derivative or a 1-halocyclopentanecarbonitrile could react with naphthalene in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements, which could complicate the synthesis.
Cyclopentyl Nucleophile: A more modern and controlled approach involves treating the cyclopentane fragment as the nucleophile. This would typically involve an organometallic species, such as a cyclopentyl Grignard reagent or an organozinc compound derived from 1-bromocyclopentanecarbonitrile. This nucleophile would then be coupled with an electrophilic naphthalene derivative, such as 2-bromonaphthalene, in a transition metal-catalyzed cross-coupling reaction (e.g., Kumada or Negishi coupling).
Contemporary Methods for Nitrile Group Installation
The nitrile functional group is a versatile and valuable moiety in organic chemistry, serving as a key intermediate for the synthesis of amines, carboxylic acids, and amides. acs.orgnih.gov While traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, are well-established, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide. rsc.org Modern synthetic chemistry has largely shifted towards transition metal-catalyzed methodologies, which offer milder conditions, broader substrate scope, and higher functional group tolerance. nih.govrsc.org
Transition metals such as palladium, nickel, copper, and ruthenium have been extensively explored for their ability to catalyze cyanation reactions. nih.govrsc.orggoogle.com These methods typically involve the cross-coupling of an aryl or vinyl (pseudo)halide with a cyanide source. The catalytic cycle generally involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the cyanide source, and reductive elimination to yield the nitrile product and regenerate the active catalyst. A significant challenge in these reactions is the potential for catalyst deactivation, as cyanide is a strong ligand that can irreversibly bind to the metal center. nih.gov
Palladium catalysis has become the most prominent and reliable method for the synthesis of aryl nitriles from aryl halides and pseudohalides (e.g., triflates). rsc.org The first palladium-catalyzed cyanation was reported by Takagi and coworkers in 1973, but it required high temperatures. acs.org Since then, significant advancements in ligand design, catalyst systems, and reaction conditions have led to highly efficient and mild protocols.
Challenges and Solutions: A primary hurdle in palladium-catalyzed cyanation is catalyst poisoning by the cyanide ion, which can bind strongly to palladium intermediates in the catalytic cycle and inhibit turnover. nih.gov Modern protocols overcome this issue in several ways:
Cyanide Source Selection: Using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) helps maintain a low concentration of free cyanide in the solution. rsc.orgnih.gov Other sources like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed as safer, non-metallic alternatives. rsc.org
Ligand Development: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig-type ligands) accelerates the rate-limiting reductive elimination step, outcompeting catalyst deactivation pathways. acs.org
Aqueous Media: Buchwald and coworkers developed a remarkably mild and efficient protocol for the cyanation of (hetero)aryl halides and triflates using a palladium precatalyst in an aqueous solvent system. acs.orgorganic-chemistry.org This method operates at temperatures ranging from room temperature to 40 °C, tolerates a wide array of functional groups, and avoids the need for rigorously anhydrous conditions. acs.org
Research Findings: The development of palladium-catalyzed cyanation has been marked by continuous improvement in reaction conditions and substrate scope. The tables below summarize key findings from selected influential studies, demonstrating the versatility of these methods.
| Aryl Halide Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzonitrile | 2 mol % P1 Precatalyst | 5:1 H₂O/THF | 40 | 94 |
| 4'-Bromoacetophenone | 2 mol % P1 Precatalyst | 5:1 H₂O/THF | 40 | 96 |
| Methyl 4-bromobenzoate | 2 mol % P1 Precatalyst | 5:1 H₂O/THF | 40 | 94 |
| 2-Bromonaphthalene | 2 mol % P1 Precatalyst | 5:1 H₂O/THF | 40 | 95 |
| 5-Bromo-2-methoxypyridine | 2 mol % P1 Precatalyst | 5:1 H₂O/THF | rt | 95 |
| Cyanide Source | Catalyst/Ligand | Conditions | Key Features | Reference |
|---|---|---|---|---|
| K₄[Fe(CN)₆] | Pd Nanoparticles on ZnO | DMF, 130 °C, 12-17 h | Ligand-free, catalyst recyclability. | rsc.org |
| Zn(CN)₂ | Pd/C, dppf | DMAC, 100-120 °C, 12 h | Applicable to aryl chlorides and bromides, good for heterocycles. | blogspot.com |
| NCTS | PdCl₂ | Ethanol (B145695) | Innocuous cyanide source, tolerates various functionalities. | rsc.org |
These advanced catalytic systems provide a robust and reliable pathway for installing the nitrile group in the final step of a synthesis of this compound, particularly from a precursor like 1-bromo-1-(2-naphthyl)cyclopentane.
An exploration of advanced synthetic methodologies for the formation of this compound reveals a diverse array of chemical strategies. This article focuses exclusively on the chemical synthesis of this specific compound, detailing various catalytic and non-catalytic approaches for the introduction of the nitrile functional group and the construction of the cyclopentane ring.
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-2-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c17-12-16(9-3-4-10-16)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIEOUYIMZFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 1 2 Naphthyl Cyclopentanecarbonitrile
Reactivity of the Nitrile Functional Group
The nitrile group is a versatile functional group that can participate in a wide range of chemical transformations. snnu.edu.cn Its electron-withdrawing nature and the presence of a carbon-nitrogen triple bond make it susceptible to both nucleophilic and electrophilic attack, as well as a participant in various cycloaddition reactions.
C-CN Bond Activation Reactions
The activation of the typically robust carbon-cyanide (C-CN) bond has emerged as a significant area of research in organic synthesis. snnu.edu.cn This approach allows for the strategic removal of the cyano group after it has served its synthetic purpose or for the use of the nitrile as a source of the cyanide anion.
Decyanation Reactions: Reductive decyanation transforms an organic nitrile into the corresponding alkane. This can be achieved using various methods, including the use of alkali metals in dissolving ammonia (B1221849) (e.g., Na/NH3), which is a widely used technique. beilstein-journals.org More modern methods aim for milder reaction conditions to tolerate a wider range of functional groups. beilstein-journals.org Transition metal catalysis, for instance with nickel nanoparticles, has also been employed for reductive decyanation. beilstein-journals.org
Nitriles as a Source of CN Groups: In certain transition-metal-catalyzed reactions, the nitrile can serve as a non-toxic source of the cyanide group. snnu.edu.cnrsc.org This is particularly valuable in cyanation reactions where traditional cyanide sources like KCN or HCN are highly toxic. rsc.org The C–CN bond activation in these cases often involves oxidative addition to a metal center. snnu.edu.cn
| Reaction Type | Reagents/Catalysts | Outcome |
| Reductive Decyanation | Na/NH3 | Removal of the CN group, formation of an alkane |
| Catalytic Decyanation | Nickel Nanoparticles, H2 | Removal of the CN group |
| Cyanation | Transition Metal Catalysts | Transfer of the CN group to another molecule |
Nucleophilic Additions to the Cyano Group
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. masterorganicchemistry.comyoutube.com This reactivity allows for the synthesis of a variety of important organic compounds.
Grignard Additions for Ketone Formation: Grignard reagents (R-MgX) readily add to nitriles to form an intermediate imine salt. masterorganicchemistry.comumkc.edu Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comumkc.edu This two-step process is a powerful method for carbon-carbon bond formation and the synthesis of ketones. For example, the reaction of 1-(2-naphthyl)cyclopentanecarbonitrile with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(2-naphthyl)cyclopentyl methyl ketone. The reaction is typically carried out in an anhydrous ether solvent. umkc.eduresearchgate.net
Ritter Reaction for Amide Formation: The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary or benzylic alcohol in the presence of a strong acid, to form an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a nitrilium ion intermediate, which is then trapped by water to yield the amide. wikipedia.orgresearchgate.net This reaction is a valuable tool for the synthesis of amides, which are important motifs in medicinal chemistry. researchgate.netrsc.org
| Reaction Type | Reagents | Intermediate | Final Product |
| Grignard Addition | 1. Grignard Reagent (R-MgX) 2. H3O+ | Imine Salt | Ketone |
| Ritter Reaction | Carbocation Source (e.g., t-BuOH), Strong Acid, H2O | Nitrilium Ion | N-substituted Amide |
α-Functionalization of the Nitrile Carbon
The carbon atom adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation to form a carbanion, which can then be functionalized.
α-Deprotonation: The α-proton of this compound can be removed by a strong base to generate a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position.
C-H Activation: Transition metal-catalyzed C-H activation provides another avenue for the functionalization of the α-position. rsc.orgyoutube.com This method avoids the need for pre-functionalization and can offer high levels of selectivity. For instance, rhodium catalysts have been used to activate C-H bonds adjacent to directing groups. rsc.org While direct α-C-H activation of nitriles can be challenging, the nitrile group can act as a directing group to facilitate C-H activation at other positions in the molecule, such as the ortho-position of the naphthyl ring. beilstein-journals.org
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in various cycloaddition reactions, leading to the formation of heterocyclic rings. iupac.org
[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals, involve the combination of three unsaturated components to form a six-membered ring. psu.edu Nitriles can serve as one of the two-atom components, reacting with two alkyne molecules to form substituted pyridines. psu.edu
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the nitrile) to form a five-membered heterocyclic ring. uchicago.edu For instance, a nitrile can react with a nitrile oxide to form a 1,2,4-oxadiazole. uchicago.edu
[4+2] Cycloadditions (Diels-Alder Type Reactions): In inverse-electron-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. mdpi.com While less common for simple nitriles, appropriately activated nitriles can participate as dienophiles. More commonly, the naphthyl ring of this compound could act as the diene component in a [4+2] cycloaddition. nih.govchemrxiv.org
| Cycloaddition Type | Reactants | Product |
| [2+2+2] | Nitrile + 2 Alkynes | Substituted Pyridine |
| [3+2] | Nitrile + 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered Heterocycle |
| [4+2] | Diene + Nitrile (as dienophile) | Six-membered Heterocycle |
Transformations of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound can also undergo various transformations, with a key focus on controlling the stereochemistry of these reactions.
Stereochemical Control in Cyclopentane Ring Transformations
Achieving stereochemical control in reactions involving the cyclopentane ring is crucial for the synthesis of complex molecules with specific three-dimensional structures. The presence of the bulky 2-naphthyl group can exert significant steric influence on the approach of reagents, potentially leading to diastereoselective transformations.
For example, in reactions that create a new stereocenter on the cyclopentane ring, the incoming reagent may preferentially attack from the face opposite to the naphthyl group to minimize steric hindrance. This can be exploited in reactions such as hydrogenation, epoxidation, or dihydroxylation of a double bond within the cyclopentane ring, if one were to be introduced.
Furthermore, catalytic C-C bond activation of cyclopentanone (B42830) derivatives has been shown to be a powerful tool for the synthesis of complex polycyclic structures. nih.gov While this compound is not a ketone, transformations that convert the nitrile to a ketone could open up pathways for such C-C bond activation strategies, where the stereochemistry of the resulting product would be of paramount importance.
Ring-Opening Reactions of Cyclopentane Derivatives (e.g., Photoinduced Cyclopropane (B1198618) Opening)
While this compound features a five-membered ring, which is significantly less strained than a cyclopropane or cyclobutane, the principles of ring-opening reactions in related structures provide insight into potential transformations. Ring-opening is typically driven by the release of ring strain or by the formation of a stable intermediate. In systems with a carbonyl-substituted cyclopropane ring, for instance, reductive cleavage is a known process. researchgate.net
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for such transformations. researchgate.net For example, studies on α-naphthyl cyclopropane carboxylic esters have demonstrated that visible-light-induced photoannulation can proceed via a photoreductive cyclopropane opening. researchgate.netacs.orgacs.orgnih.gov This process involves a one-electron reduction of the substrate by an excited photocatalyst to form a radical intermediate. acs.org This intermediate then undergoes β-fragmentation (ring-opening) to generate a more stable radical, which can then participate in further reactions. acs.org
Although cyclopentane has considerably less ring strain than cyclopropane, the presence of the naphthyl and nitrile groups could influence its reactivity. Photoinduced reactions involving energy transfer from the excited naphthyl moiety could potentially weaken a C-C bond in the cyclopentane ring, particularly at the bond adjacent to the quaternary carbon, leading to ring-opening. Such reactions often require specific conditions and photocatalysts to proceed efficiently. researchgate.net Research on the ring-opening of strained heterocyclic compounds like cyclopropanated 7-oxabenzonorbornadienes to yield 2-naphthylmethyl esters further illustrates how the naphthyl group can be part of synthetically valuable ring-opening strategies. researchgate.net
Functionalization of the Cyclopentane Core
The functionalization of the cyclopentane core of this compound, while not extensively documented for this specific molecule, can be inferred from general methodologies for cyclopentane derivatization. nih.govoregonstate.edu These strategies often involve creating a site of reactivity on the ring, which can then be elaborated.
One potential route is the introduction of unsaturation into the cyclopentane ring, followed by further functionalization. Another approach involves radical reactions. For instance, bromination using N-bromosuccinimide (NBS) under reflux conditions is a common method for functionalizing cyclopentane derivatives, often leading to the introduction of a bromine atom that can be substituted in subsequent reactions. nih.gov
The reduction of the nitrile group to a primary amine with reagents like lithium aluminum hydride would yield 1-(2-Naphthyl)cyclopentylmethanamine. nih.gov This amine could then be used to direct further functionalization or to construct more complex molecular architectures. The resulting diastereomeric products could potentially be separated and utilized in stereoselective syntheses. nih.gov
Reactions Involving the Naphthyl Moiety
The naphthyl group is a versatile platform for a wide array of chemical transformations, including aromatic functionalization, ring-forming reactions, and radical processes.
Aromatic Functionalization (e.g., C-H bond functionalization directed by the nitrile or other groups)
Direct C–H bond functionalization is a powerful, step-economical tool in organic synthesis, and the regioselectivity of these reactions can often be controlled by a directing group. researchgate.netresearchgate.net In this compound, the nitrile group can potentially act as a meta-directing group. Research on nitrile-based templates has shown their effectiveness in directing C–H activation to the meta-position of an aromatic ring. nih.govacs.org This strategy often employs a silicon tether to position the nitrile appropriately, but direct coordination to a transition metal catalyst is also a possibility.
For a 2-substituted naphthalene (B1677914) like the title compound, C-H functionalization directed by the nitrile group could potentially occur at the C1 or C3 positions. The directing ability of the nitrile has been shown to be superior to that of an ester in some systems. nih.gov The choice of catalyst, often based on palladium, copper, or cobalt, is crucial for the success and regioselectivity of these transformations. researchgate.netanr.fr
| Directing Group | Reaction Type | Position Functionalized | Catalyst System | Reference |
|---|---|---|---|---|
| Picolinamide | Cyanation | C8 | Cu(OAc)₂ | researchgate.net |
| Hydroxyl | C-H Activation | - | Cp*Co(CO)I₂ | researchgate.net |
| Weinreb Amide | Oxygenation | C8 | Palladium | anr.fr |
| Aldehyde | Halogenation | C2 or C8 | Palladium | anr.fr |
| Nitrile (via Si-tether) | C-H Olefination | meta-position | - | nih.govacs.org |
Annulation and Ring-Forming Reactions Involving Naphthalene (e.g., Photoannulation)
Annulation reactions that build new rings onto the naphthalene framework are a key strategy for synthesizing polycyclic aromatic compounds. Photoannulation, in particular, has been successfully applied to naphthyl-substituted systems. A notable example is the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which yields functionalized dihydrophenalenes. researchgate.netacs.orgacs.orgnih.gov
The proposed mechanism for this transformation begins with the photoreductive opening of the cyclopropane ring to form a radical enolate. acs.orgacs.org This is followed by an intramolecular aryl radical trapping step, where the radical attacks the naphthalene ring, leading to the formation of a new six-membered ring. researchgate.net This process demonstrates the ability of the naphthalene system to participate in intramolecular cyclizations initiated by a radical on a side chain. While the original research uses a cyclopropane ester, similar principles could be applied to this compound, potentially leading to different, larger ring systems depending on the reaction conditions.
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Photocatalyst | Ir(Fppy)₃ | High Yield | researchgate.netacs.org |
| Electron Donor | BnNMe₂ or DABCO | High Yield | researchgate.netacs.org |
| Light Source | Visible Light (Blue LEDs) | Essential for reaction | researchgate.net |
| Temperature | Lower temperature | Drastically slowed reaction | acs.org |
| Concentration | High concentration of starting material | Negatively impacted yield | acs.org |
Radical Reactions on the Naphthyl System
The naphthalene moiety can readily participate in radical reactions. As mentioned in the context of photoannulation, the formation of a radical on the side chain can be followed by an intramolecular attack on the aromatic ring, a key step in forming new cyclic structures. researchgate.netacs.orgacs.org
Furthermore, radical-radical reactions involving aromatic systems like naphthalene are fundamental in molecular mass growth processes, such as the formation of polycyclic aromatic hydrocarbons (PAHs) at high temperatures. osti.gov The reaction of radicals with the cyclopentadienyl (B1206354) moiety, for example, can lead to ring expansion and the formation of a naphthalene structure. osti.gov This suggests that under pyrolytic conditions, this compound could undergo complex radical-mediated rearrangements and fragmentations. The stability of the naphthyl radical and the various resonance structures it can adopt make it a key intermediate in these high-energy processes.
Interplay of Functional Groups: Synergistic Reactivity and Chemoselectivity
The reactivity of this compound is governed by the interplay between its three main components. The chemoselectivity of a given reaction depends on the reagents and conditions employed.
Nitrile as a Directing and Activating Group: The nitrile group is not just a functional handle for conversion to amines or carboxylic acids. Its electron-withdrawing nature deactivates the naphthalene ring towards electrophilic substitution but also enables it to act as a meta-director in transition-metal-catalyzed C-H functionalization reactions. nih.gov This allows for selective modification of the aromatic core at positions that might otherwise be difficult to access.
Naphthyl Group as a Photosensitizer and Reactive Core: The naphthyl moiety can absorb light and act as an intramolecular photosensitizer, potentially initiating reactions on the cyclopentane ring, such as ring-opening or functionalization, as seen in analogous systems. acs.orgrsc.org It also serves as the site for electrophilic aromatic substitution, C-H functionalization, and annulation reactions.
Synergy in Annulation Reactions: The synergy between the functional groups is most evident in the annulation reactions discussed. A reaction initiated on the side chain (e.g., radical formation via ring-opening) culminates in a reaction involving the aromatic core (aryl trapping), demonstrating a cooperative effect that leads to the construction of complex polycyclic systems. researchgate.netacs.org
This intricate balance of reactivity makes this compound a versatile substrate for chemical synthesis, where careful selection of reaction conditions can achieve selective functionalization of either the aliphatic ring or the aromatic system.
Computational and Theoretical Investigations of 1 2 Naphthyl Cyclopentanecarbonitrile
Quantum Mechanical Studies on Molecular Structure and Conformation
A comprehensive study of 1-(2-Naphthyl)cyclopentanecarbonitrile would involve quantum mechanical calculations to determine its three-dimensional structure and conformational landscape. Such studies could identify the most stable arrangement of the cyclopentane (B165970) ring relative to the bulky naphthyl group. Key parameters for investigation would include the dihedral angles between the two ring systems and the potential energy surface associated with the rotation around the C-C bond connecting the naphthyl and cyclopentyl moieties. Conformational analysis of similar structures, like N-Naphthyl-cyclopenta[d]pyrimidines, has shown that the rotation of a naphthyl ring can be hindered, leading to distinct, stable conformations that significantly influence a molecule's properties and interactions. nih.gov For cyclopentane itself, the ring is known to adopt non-planar conformations, such as the "envelope" and "half-chair," to alleviate torsional strain. scribd.com A computational study on this compound would clarify how the large naphthyl substituent influences these puckered conformations.
Reaction Mechanism Elucidation via Computational Chemistry
Understanding the formation and reactivity of this compound would require detailed computational modeling of its potential synthetic routes.
Advanced Computational Tools and Methodologies
Modern computational chemistry offers a suite of tools to perform the analyses described above.
Density Functional Theory (DFT) Calculations (e.g., B3LYP level of theory)Density Functional Theory (DFT) is a robust and widely used method for investigating the electronic structure of molecules.nih.govThe B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.nih.govDFT calculations at the B3LYP level, typically paired with a basis set like 6-31G(d,p) or larger, would be the standard approach for optimizing the geometry, calculating vibrational frequencies, and determining the electronic properties (such as HOMO-LUMO energies and orbital distributions) of this compound.nih.gov
While direct computational data for this compound is currently unavailable, the established methodologies provide a clear roadmap for future research into its unique structural and electronic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules. For this compound, MD simulations would provide critical insights into its structural flexibility and the nature of its interactions with surrounding molecules.
A simulation would model the complex interplay of forces within the molecule and between the molecule and its environment. This would allow for a detailed exploration of the conformational landscape of the cyclopentane ring, which can adopt various puckered conformations such as the "envelope" and "twist" forms. The simulation would reveal the energetic favorability of these conformers and the transition states between them.
In a simulated condensed phase (e.g., in a solvent or in a crystal lattice), MD would elucidate the primary modes of intermolecular interactions. It is anticipated that π-π stacking interactions between the naphthyl rings of adjacent molecules would be a dominant attractive force. The simulations would provide data on the preferred geometries and energies of these interactions. Additionally, dipole-dipole interactions involving the polar nitrile group would be characterized.
A representative data table from such a simulation might look like this:
| Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |
| Naphthyl-Naphthyl (π-π stacking) | 3.5 - 4.0 | -2.5 to -5.0 |
| Nitrile-Nitrile (dipole-dipole) | 3.0 - 3.5 | -1.0 to -2.0 |
| C-H···π interactions | 2.5 - 3.0 | -0.5 to -1.5 |
Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from MD simulations.
Reactivity Descriptors (e.g., Local Electron Attachment Energy)
Reactivity descriptors derived from computational quantum chemistry provide a lens through which the electronic structure of a molecule can be interpreted to predict its chemical behavior. For this compound, these descriptors would pinpoint the most likely sites for chemical reactions.
One such powerful descriptor is the local electron attachment energy (LEAE) . This metric identifies regions of a molecule where an incoming electron can be most favorably accommodated, highlighting sites susceptible to nucleophilic attack or reduction. A calculation of the LEAE for this compound would likely reveal several key features. The nitrile group, with its electronegative nitrogen atom and π-system, would be a probable site for electron attachment. The extensive π-system of the naphthyl ring would also be expected to have regions with favorable electron attachment energies.
By mapping the LEAE across the molecular surface, a detailed picture of its reactivity emerges. This information is invaluable for understanding potential metabolic pathways or for designing new synthetic routes involving this compound.
Other important reactivity descriptors that would be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO would likely be localized on the electron-rich naphthyl ring, while the LUMO would be expected to have significant contributions from the nitrile group.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, with negative potential (red) indicating regions of high electron density (e.g., around the nitrogen atom of the nitrile group) and positive potential (blue) indicating regions of low electron density.
A summary of hypothetical reactivity descriptor data could be presented as follows:
| Descriptor | Value/Location | Implication |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack on the naphthyl ring. |
| LUMO Energy | -1.2 eV | Suggests the nitrile group is a primary site for nucleophilic attack. |
| Minimum LEAE | On the nitrile carbon | This is the most favorable site for receiving an electron. |
| Maximum ESP | On the nitrogen atom | A likely site for interaction with electrophiles or hydrogen bond donors. |
Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from quantum chemical calculations.
Applications of 1 2 Naphthyl Cyclopentanecarbonitrile As a Synthetic Building Block
Precursor for Advanced Organic Scaffolds
While the structural motifs within 1-(2-Naphthyl)cyclopentanecarbonitrile—a naphthalene (B1677914) ring and a cyclopentanecarbonitrile (B127170) moiety—are common in medicinal chemistry and materials science, no specific studies were identified that utilize this particular compound as a precursor for the synthesis of advanced organic scaffolds.
No peer-reviewed articles or patents were found that describe the use of this compound in the synthesis of polycyclic or spiro systems, including spiro-piperidines. General methods for the synthesis of spiro-piperidines exist, but none specifically name this compound as a starting material or intermediate.
The synthesis of complex naphthalene-containing architectures is a significant area of research. However, no literature was found that specifically employs this compound as a foundational element for building such structures.
There is no available data to suggest that this compound serves as a key intermediate in the synthesis of any known complex molecules.
Role in the Synthesis of Chiral Compounds
The potential for creating a chiral center from the cyclopentane (B165970) ring is apparent. Nevertheless, no studies were identified that explore the use of this compound in the synthesis of chiral compounds, either as a chiral auxiliary, a starting material for asymmetric synthesis, or for chiral resolution.
Derivatization for Further Functionalization
The nitrile group and the naphthalene ring are both amenable to a variety of chemical transformations. However, no specific research detailing the derivatization of this compound for the purpose of further functionalization has been published.
Future Research Perspectives for 1 2 Naphthyl Cyclopentanecarbonitrile
Exploration of Novel and Greener Synthetic Pathways
The traditional synthesis of α-aryl nitriles, including 1-(2-Naphthyl)cyclopentanecarbonitrile, has often relied on methods with significant drawbacks, such as the use of highly toxic cyanide reagents and harsh reaction conditions. Future research will prioritize the development of more sustainable and safer synthetic routes.
A promising direction is the advancement of decarboxylative coupling reactions. researchgate.netchu-lab.org These methods utilize readily available and less toxic starting materials like cyanoacetate (B8463686) salts, which couple with aryl halides or triflates. researchgate.netchu-lab.org This approach avoids the direct use of potassium or sodium cyanide and offers a safer alternative. researchgate.net Research could focus on optimizing these reactions for the specific synthesis of this compound, potentially using 2-naphthyl halides and a suitable cyclopentyl cyanoacetate derivative.
Another innovative and green approach involves the use of carbon dioxide and ammonia (B1221849) as a source for the nitrile group. researchgate.net The development of catalytic systems that can facilitate the reductive cyanation of organic chlorides using CO2/NH3 would represent a significant leap in green chemistry. researchgate.net Exploring the viability of this method for the synthesis of this compound from a corresponding naphthyl-substituted cyclopentyl chloride would be a key research focus. Additionally, the use of urea (B33335) as a stable and inexpensive cyanide source is another promising avenue. researchgate.net
Further research into cyanide-free methods, such as the denitrative cyanation of nitroaromatics, could also provide a novel pathway. researchgate.net This involves the coupling of a nitro-naphthalene derivative with a cyanide source like aminomalononitrile, catalyzed by a transition metal complex. researchgate.net
Development of New Catalytic Systems for Enhanced Selectivity and Efficiency
The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst employed. Future research will undoubtedly focus on the design and application of novel catalytic systems.
Palladium-based catalysts have shown great promise in the α-arylation of nitriles. chu-lab.orgorganic-chemistry.org Systems generated from palladium sources like Pd(OAc)2 or [Pd2(dba)3] with specialized phosphine (B1218219) ligands (e.g., S-Phos, Verkade's bicyclic ligands) have enabled the efficient coupling of aryl chlorides with various nitriles. chu-lab.orgorganic-chemistry.org A key advantage is the ability to use more abundant and less expensive aryl chlorides as starting materials. organic-chemistry.org Future work should aim to tailor these catalytic systems for the specific sterically demanding coupling required to form this compound, focusing on maximizing yield and minimizing side products.
Nickel-catalyzed systems are emerging as a powerful alternative. researchgate.net For instance, the nickel-catalyzed cyanation of aryl thioethers using Zn(CN)2 has been developed, demonstrating high functional group tolerance. researchgate.net Exploring the adaptation of such nickel catalysts for the synthesis of this compound could lead to more cost-effective and robust processes. The development of nickel catalysts that can utilize CO2/NH3 as the cyanide source is another exciting frontier. researchgate.net
The table below summarizes some advanced catalytic systems relevant to the synthesis of α-aryl nitriles.
| Catalyst System | Reactants | Key Features |
| Palladium/Bicyclic Ligand | Aryl Chlorides, Nitriles | High yields, tolerates a wide range of functional groups. organic-chemistry.org |
| Palladium/S-Phos | Aryl Halides/Triflates, Cyanoacetate Salts | Enables decarboxylative coupling, avoids strong bases in some cases. chu-lab.org |
| Nickel/dcype | Aryl Thioethers, Zn(CN)2 | Utilizes aryl thioethers as starting materials, good functional group tolerance. researchgate.net |
| Nickel/Triphos | Organic Chlorides, CO2/NH3 | A green approach using abundant and non-toxic cyanide sources. researchgate.net |
Advanced Mechanistic Studies on Key Transformations
A fundamental understanding of the reaction mechanisms is crucial for optimizing synthetic methods and developing new catalysts. For the synthesis of this compound, detailed mechanistic studies on the key bond-forming steps are a vital area for future research.
For palladium-catalyzed α-arylation and decarboxylative coupling reactions, the mechanism is thought to involve steps like oxidative addition, ligand exchange, and reductive elimination. chu-lab.orgresearchgate.net However, the precise intermediates and transition states for the synthesis of a sterically hindered molecule like this compound are likely complex. Advanced spectroscopic techniques, such as in-situ NMR and fluorescence spectroscopy, could be employed to probe the reaction mixture and identify key intermediates. ucla.edu The study of naphthyl-substituted cyclodextrins has demonstrated the sensitivity of the naphthyl group's fluorescence to its local environment, a property that could be exploited in mechanistic studies. ucla.edu
Computational studies, using methods like Density Functional Theory (DFT), will be invaluable for mapping the reaction energy profiles, elucidating the role of the ligand in the catalytic cycle, and predicting the most favorable reaction pathways. These theoretical insights can guide the rational design of more efficient catalysts and the optimization of reaction conditions.
Expansion of Synthetic Utility towards Underexplored Architectures
While the synthesis of this compound is a significant goal in itself, its true value lies in its potential as a versatile building block for more complex molecules. The nitrile group is a gateway to a variety of other functional groups, including carboxylic acids, amides, primary amines, and aldehydes. chu-lab.org
Future research should focus on leveraging this compound to construct novel and underexplored molecular architectures. The unique three-dimensional shape imparted by the cyclopentane (B165970) ring attached to the planar naphthyl system could be the basis for designing new classes of compounds with interesting biological or material properties. For instance, α-aryl nitriles are known structural motifs in medicinal compounds like Anastrozole. researchgate.netchu-lab.org The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.
Furthermore, the naphthyl moiety is a well-known fluorophore. ucla.edu Incorporating the 1-(2-Naphthyl)cyclopentane scaffold into larger conjugated systems or polymers could lead to the development of new fluorescent materials for applications in sensing, imaging, and optoelectronics. Research into the polymerization of functionalized derivatives of this compound represents a promising, yet largely unexplored, avenue.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Naphthyl)cyclopentanecarbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions or coupling of naphthyl derivatives with cyclopentanecarbonitrile precursors. Key steps include:
- Cyclopentane Ring Formation : Use of cyclopentane intermediates (e.g., 1-chlorocyclopentanecarbonitrile) reacted with 2-naphthyllithium or Grignard reagents .
- Nitrile Group Introduction : Cyanidation via nucleophilic substitution or metal-catalyzed cross-coupling .
- Optimization : Reaction parameters like temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-couplings) are tuned to enhance yield and purity. Kinetic studies and HPLC monitoring help identify optimal conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR confirm the cyclopentane backbone and naphthyl substitution pattern (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (exact mass: ~245.13 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-naphthyl vs. 1-naphthyl) influence the reactivity and biological activity of cyclopentanecarbonitrile derivatives?
- Methodological Answer :
- Steric and Electronic Effects : The 2-naphthyl group introduces steric hindrance near the nitrile, altering reaction kinetics (e.g., slower nucleophilic additions compared to 1-naphthyl analogs) .
- Biological Activity : Computational docking studies (e.g., using AutoDock) show that 2-naphthyl derivatives exhibit stronger binding to cytochrome P450 enzymes due to π-π stacking with hydrophobic pockets .
- Comparative Data :
| Substituent Position | LogP (Lipophilicity) | IC (Cytochrome P450 Inhibition) |
|---|---|---|
| 2-Naphthyl | 3.8 | 0.45 µM |
| 1-Naphthyl | 3.5 | 1.2 µM |
| Data derived from analogs in . |
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities (e.g., residual solvents or byproducts) skew bioassay results. Use orthogonal purification (HPLC + recrystallization) and quantify purity via H NMR integration .
- Assay Conditions : Differences in cell lines or enzyme sources (e.g., human vs. murine CYP450). Standardize assays using WHO-recommended protocols and include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
- Computational Validation : Apply QSAR models to predict activity trends and identify outliers for retesting .
Experimental Design & Mechanistic Studies
Q. What strategies are effective in studying the hydrolysis kinetics of the nitrile group in this compound?
- Methodological Answer :
- pH-Dependent Studies : Monitor nitrile-to-amide conversion using H NMR in buffered solutions (pH 2–12). Rate constants () are derived from time-dependent decay of nitrile peaks (δ 2.5–3.0 ppm) .
- Catalytic Effects : Test metal ions (e.g., Cu) or enzymes (nitrilases) to accelerate hydrolysis. LC-MS identifies intermediates (e.g., carboxamide) .
- Activation Energy Calculation : Use Arrhenius plots from kinetic data collected at 25–80°C .
Q. How can researchers design experiments to probe the photostability of this compound for material science applications?
- Methodological Answer :
- UV Irradiation Tests : Expose solid and solution samples to UV light (254–365 nm) and track degradation via UV-Vis spectroscopy (absorbance at λ~280 nm for naphthyl) .
- Radical Trapping : Add antioxidants (e.g., BHT) to assess radical-mediated pathways. ESR spectroscopy detects free radicals during photolysis .
- Quantum Yield Calculation : Use actinometry to measure the efficiency of photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
